molecular formula C16H10ClNO4 B6156039 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid CAS No. 925001-05-4

5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B6156039
CAS No.: 925001-05-4
M. Wt: 315.71 g/mol
InChI Key: UPFLMJBXADQZST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring positions.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins .

Comparison with Similar Compounds

5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isoxazole ring structure, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid' involves the synthesis of the oxazole ring followed by the attachment of the phenyl and chlorophenoxy groups. The carboxylic acid group is then introduced through a carboxylation reaction.", "Starting Materials": [ "4-chlorophenol", "4-bromobenzonitrile", "2-bromoanisole", "sodium hydride", "ethyl bromoacetate", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "thionyl chloride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "3-amino-4-chlorobenzoic acid" ], "Reaction": [ "4-chlorophenol is reacted with sodium hydride to form the corresponding phenoxide ion.", "The phenoxide ion is then reacted with 4-bromobenzonitrile to form 4-(4-chlorophenoxy)benzonitrile.", "The nitrile group is then reduced to the corresponding amine using sodium borohydride.", "2-bromoanisole is reacted with ethyl bromoacetate in the presence of sodium hydride to form 2-(2-bromoethoxy)anisole.", "The bromo group in 2-(2-bromoethoxy)anisole is then substituted with the amine group from 4-(4-chlorophenoxy)benzonitrile to form 5-[4-(4-chlorophenoxy)phenyl]-2-(2-methoxyethoxy)oxazole.", "The oxazole ring is then carboxylated using sodium hydroxide and carbon dioxide to form 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid.", "The carboxylic acid group is then protected using acetic anhydride and acetic acid.", "The protected compound is then reacted with thionyl chloride to remove the acetyl group and form the acid chloride.", "The acid chloride is then reacted with sodium bicarbonate to form the final compound '5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid'." ] }

CAS No.

925001-05-4

Molecular Formula

C16H10ClNO4

Molecular Weight

315.71 g/mol

IUPAC Name

5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C16H10ClNO4/c17-11-3-7-13(8-4-11)21-12-5-1-10(2-6-12)15-9-14(16(19)20)18-22-15/h1-9H,(H,19,20)

InChI Key

UPFLMJBXADQZST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC3=CC=C(C=C3)Cl

Purity

95

Origin of Product

United States

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